3-(Tetrahydro-2-furanylmethoxy)azetidine

描述

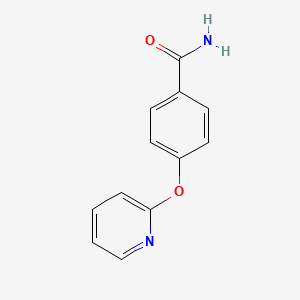

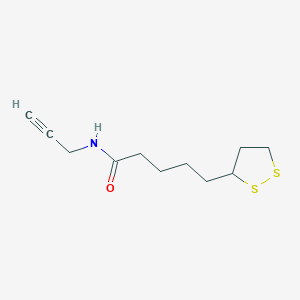

“3-(Tetrahydro-2-furanylmethoxy)azetidine” is a chemical compound with the CAS Number: 933736-25-5 . Its molecular weight is 221.73 and its linear formula is C10H20ClNO2 . It is also known as 3-((tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride .

Synthesis Analysis

Azetidines, including “3-(Tetrahydro-2-furanylmethoxy)azetidine”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of “3-(Tetrahydro-2-furanylmethoxy)azetidine” includes a tetrahydrofuran ring attached to an azetidine ring via a methoxy group .Chemical Reactions Analysis

Azetidines, including “3-(Tetrahydro-2-furanylmethoxy)azetidine”, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .科学研究应用

Biopharma Production

3-(Tetrahydro-2-furanylmethoxy)azetidine: is utilized in the biopharmaceutical industry as an intermediate in the synthesis of more complex compounds. Its structure is amenable to modifications that can lead to the development of new pharmaceuticals with potential therapeutic applications. The compound’s stability under various conditions makes it a valuable component in the early stages of drug development .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or a reagent in chromatographic methods for the separation and quantification of complex mixtures. Its unique chemical properties allow it to interact with various analytical columns, aiding in the identification of substances within a sample .

Advanced Battery Science

The electrochemical properties of 3-(Tetrahydro-2-furanylmethoxy)azetidine may be explored for use in advanced battery technologies. Researchers are investigating its potential role in electrolyte solutions or as a component in solid-state batteries to improve energy density and battery life .

Controlled Environment Solutions

This compound’s potential to act as a precursor for materials with specific properties is being researched for applications in controlled environments. These include the development of sensors and materials that can maintain stability and performance under varying conditions, which is crucial for experiments requiring precise environmental control .

Cleanroom Solutions

Within cleanroom environments, particularly in semiconductor manufacturing or biotechnology, 3-(Tetrahydro-2-furanylmethoxy)azetidine could be used to synthesize cleaning agents or surface treatments that are less reactive and more stable, reducing the risk of contamination and improving manufacturing yields .

Life Science Research

The compound finds applications in life science research, where it may be used in the synthesis of biomolecules or as a building block in the creation of novel bioconjugates. Its reactivity with various functional groups makes it a versatile tool for biochemists and molecular biologists .

Chromatography

Due to its unique structure, 3-(Tetrahydro-2-furanylmethoxy)azetidine can be used to modify chromatographic resins or as a component in the mobile phase to enhance the separation of analytes in liquid chromatography applications .

Mass Spectrometry

In mass spectrometry, this compound could be investigated for its use as a derivatization agent to improve the ionization efficiency of analytes. This would be particularly useful in enhancing the detection of compounds that are otherwise challenging to analyze due to low ionization or fragmentation .

未来方向

属性

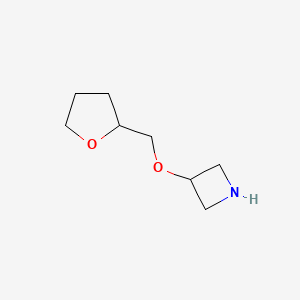

IUPAC Name |

3-(oxolan-2-ylmethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSMDFZRIFWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

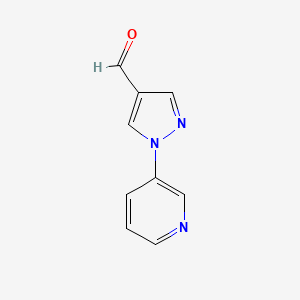

![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

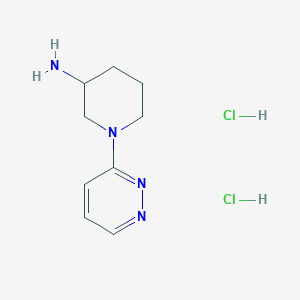

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)

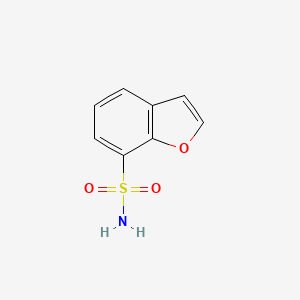

![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)